molecular formula C18H18N2O4S2 B2738436 4-(N,N-dimethylsulfamoyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide CAS No. 2034592-59-9

4-(N,N-dimethylsulfamoyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Cat. No. B2738436
CAS RN: 2034592-59-9
M. Wt: 390.47
InChI Key: SUMOTLITWMDBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-dimethylsulfamoyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide, also known as DMTF, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTF is a member of the sulfonamide class of compounds, which have been widely used in the pharmaceutical industry due to their diverse pharmacological activities.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to 4-(N,N-dimethylsulfamoyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide has been investigated to understand their molecular conformation and intermolecular interactions. For example, studies on similar benzamide derivatives have shown the presence of N–H···S, C–H···O, and N–H···O hydrogen bonds and π···π interactions between the rings, contributing to the stability of the crystal structure (Sharma et al., 2016).

Biological Evaluation and Therapeutic Potential

Various benzamide derivatives, including those with structural similarities to the specified compound, have been synthesized and evaluated for their biological activities:

  • Anticonvulsant activity has been observed in some benzamide analogs, suggesting potential applications in the treatment of seizures and other neurological disorders (Lambert et al., 1995).
  • Antimicrobial activity has been reported in studies evaluating the efficacy of benzamide derivatives against a range of bacterial and fungal strains. This highlights the potential for these compounds to be developed into novel antimicrobial agents (Ghorab et al., 2017).

Synthetic Approaches and Chemical Modifications

Research has focused on developing synthetic methodologies for benzamide derivatives and exploring their chemical modifications to enhance biological activity or investigate new applications. For instance, novel synthetic routes have been designed to produce benzodifuranyl derivatives with anti-inflammatory and analgesic properties, showcasing the versatility of benzamide frameworks in medicinal chemistry (Abu‐Hashem et al., 2020).

Molecular Docking Studies

Molecular docking studies on benzamide derivatives have been conducted to predict their interaction with biological targets, such as enzymes involved in Alzheimer's disease. These studies provide insights into the molecular basis of compound efficacy and guide the design of more potent therapeutic agents (Hussain et al., 2016).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-20(2)26(22,23)15-8-5-13(6-9-15)18(21)19-12-14-7-10-16(24-14)17-4-3-11-25-17/h3-11H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMOTLITWMDBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.